Product packaging for 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid(Cat. No.:CAS No. 669713-76-2)

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid

Cat. No.: B1270868
CAS No.: 669713-76-2
M. Wt: 256.25 g/mol
InChI Key: CEJOBMZMIWKZKB-UHFFFAOYSA-N
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Description

4-Biphenyl-[1,3]dioxol-5-yl-acetic acid is a useful research compound. Its molecular formula is C15H12O4 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B1270868 4-Biphenyl-[1,3]dioxol-5-yl-acetic acid CAS No. 669713-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-15(17)7-10-1-3-11(4-2-10)12-5-6-13-14(8-12)19-9-18-13/h1-6,8H,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJOBMZMIWKZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373481
Record name [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-76-2
Record name [4-(2H-1,3-Benzodioxol-5-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Biphenyl and 1,3 Benzodioxole Scaffolds in Molecular Design

The design of new therapeutic agents often relies on the use of privileged scaffolds, which are molecular frameworks known to interact with various biological targets. Both the biphenyl (B1667301) and 1,3-benzodioxole (B145889) moieties are considered privileged structures in medicinal chemistry.

The biphenyl scaffold , consisting of two connected phenyl rings, is a cornerstone in the development of a wide array of therapeutic agents. bldpharm.com Its presence is noted in drugs with diverse activities, including anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties. The flexibility of the biphenyl linkage allows for the spatial orientation of substituents, which is crucial for optimizing interactions with biological receptors.

Similarly, the 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a common feature in numerous natural products and synthetic compounds with significant biological activities. This moiety can be found in compounds investigated for their potential in treating neurological disorders, cardiovascular diseases, and as antimicrobial agents. The 1,3-benzodioxole group can influence a molecule's metabolic stability and its ability to interact with specific enzymes and receptors.

The combination of these two scaffolds in 4-Biphenyl- bldpharm.comdioxol-5-yl-acetic acid creates a unique and sterically defined three-dimensional structure that is ripe for exploration in drug discovery programs.

Importance of the Acetic Acid Moiety As a Functional Handle in Chemical Synthesis and Bioactivity

The acetic acid moiety (-CH₂COOH) is more than just a simple acidic functional group; it is a versatile "handle" that plays a critical role in both chemical synthesis and the biological activity of a molecule.

From a synthetic perspective, the carboxylic acid group of the acetic acid moiety provides a reactive site for a multitude of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the straightforward synthesis of a library of derivatives from the parent compound. This is a key strategy in medicinal chemistry for systematically modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

Scope and Research Imperatives for 4 Biphenyl Bldpharm.comdioxol 5 Yl Acetic Acid and Its Derivatives

Retrosynthetic Analysis for the Construction of the Biphenyl-arkat-usa.orgudel.edudioxol-5-yl-acetic Acid Framework

The most prominent disconnection is at the C-C bond linking the phenyl group to the benzodioxole core. This bond can be retrosynthetically cleaved to yield a substituted benzodioxole precursor and a phenyl-containing synthon. This disconnection strongly suggests the use of a palladium-catalyzed cross-coupling reaction in the forward synthesis, with the Suzuki-Miyaura coupling being a particularly powerful and versatile choice. nih.gov

This strategy involves the coupling of an organoboron reagent with an organic halide or pseudo-halide. udel.edu In this context, two main pathways emerge:

Pathway A: Coupling of a (4-halo-benzo arkat-usa.orgudel.edudioxol-5-yl)-acetic acid derivative with phenylboronic acid.

Pathway B: Coupling of a 4-boronyl-benzo arkat-usa.orgudel.edudioxol-5-yl)-acetic acid derivative with a phenyl halide.

The Suzuki-Miyaura reaction is favored due to its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and palladium catalysts. udel.edunih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the biphenyl linkage and regenerate the catalyst. nih.gov

Below is a table summarizing typical catalysts and conditions for Suzuki-Miyaura couplings relevant to this synthesis.

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄Triphenylphosphine (B44618)K₂CO₃Toluene/Ethanol/Water80-100 mdpi.com
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane80 nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/WaterReflux nih.gov
Na₂PdCl₄PPh₂PhSO₃NaK₂CO₃Water70-100 nih.gov

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

The second key fragment is the 1,3-dioxolyl-acetic acid moiety, specifically 2-(benzo[d] arkat-usa.orgudel.edudioxol-5-yl)acetic acid (also known as homopiperonylic acid) or a derivative halogenated at the 4-position. scispace.comcas.org The synthesis of this precursor is a critical step. A common retrosynthetic disconnection for phenylacetic acids involves breaking the bond between the aromatic ring and the adjacent methylene (B1212753) group, leading back to a benzyl (B1604629) halide and a cyanide source (e.g., NaCN), which can then be hydrolyzed. wikipedia.org

Alternatively, direct synthetic methods starting from commercially available 1,3-benzodioxole derivatives are often more practical. For instance, piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) can be converted to the corresponding phenylacetic acid through various established multi-step sequences.

Direct Synthesis Routes to 4-Biphenyl-arkat-usa.orgudel.edudioxol-5-yl-acetic Acid Derivatives

Direct synthetic routes focus on constructing the target molecule from readily available starting materials, often leveraging the strategies identified in the retrosynthetic analysis.

While less common for this specific target, one could envision a strategy involving the formation of the dioxolane ring onto a pre-formed biphenyl catechol structure. For example, a condensation reaction between a 3,4-dihydroxybiphenyl-acetic acid derivative and a suitable methylene source (e.g., dihalomethane or formaldehyde) could form the 1,3-dioxolane (B20135) ring. However, this approach can be challenging due to potential side reactions and the regioselective synthesis of the required catechol precursor.

The most practical and widely applicable routes start with functionalized 1,3-benzodioxole precursors. A plausible and efficient synthetic pathway would involve the Suzuki-Miyaura coupling of a protected (4-bromo-benzo arkat-usa.orgudel.edudioxol-5-yl)-acetic acid ester with phenylboronic acid. arkat-usa.orgnih.gov

A representative synthetic sequence could be:

Halogenation: Bromination of 2-(benzo[d] arkat-usa.orgudel.edudioxol-5-yl)acetic acid at the 4-position. This position is activated by the electron-donating groups of the benzodioxole ring system.

Esterification: Protection of the carboxylic acid, for example as a methyl or ethyl ester, to prevent interference with the organometallic reagents used in the coupling step.

Suzuki-Miyaura Coupling: The resulting bromo-ester is then subjected to palladium-catalyzed coupling with phenylboronic acid. arkat-usa.orgresearchgate.net

Hydrolysis: The final step involves the saponification of the ester group to yield the target 4-Biphenyl- arkat-usa.orgudel.edudioxol-5-yl-acetic acid.

The table below outlines typical conditions for the key Suzuki-Miyaura coupling step in this pathway.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd-complex 7 (0.05-1)KOHWater93-94 arkat-usa.org
4-Bromo-benzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄ (0.01-1)K₂CO₃Water100 (conversion) nih.gov
5-BromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. mdpi.com While a specific MCR for the direct synthesis of 4-Biphenyl- arkat-usa.orgudel.edudioxol-5-yl-acetic acid is not prominently described in the literature, one could conceptualize such a reaction. For instance, a palladium-catalyzed three-component reaction involving an appropriately substituted glyoxylic acid, an amine, and an aryltrifluoroborate has been described for the synthesis of α-arylglycine derivatives, which shares some structural motifs. researchgate.net The development of a novel MCR for this specific target would involve the strategic selection of precursors that could assemble the biphenyl-benzodioxole-acetic acid core in a single pot.

Advanced Synthetic Protocols and Catalysis in the Preparation of Biphenyl-Dioxolyl-Acetic Acid Systems

The efficient construction of the 4-biphenyl- wipo.intgoogle.comdioxol-5-yl-acetic acid scaffold is often achieved through multi-step sequences that culminate in the formation of the biphenyl linkage. Modern synthetic strategies prioritize efficiency, atom economy, and the use of robust catalytic systems.

Metal-Catalyzed Coupling Reactions for Biphenyl Formation

The cornerstone of synthesizing the biphenyl core of the target molecule is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the most widely employed method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. mdpi.comnih.gov

A plausible and efficient synthetic route to 4-biphenyl- wipo.intgoogle.comdioxol-5-yl-acetic acid involves the Suzuki-Miyaura coupling of a suitably functionalized 4-halo- wipo.intgoogle.comdioxol-5-yl-acetic acid derivative with phenylboronic acid. The key intermediate, a 4-bromo- wipo.intgoogle.comdioxol-5-yl-acetic acid ester, can be prepared from commercially available starting materials such as piperonal (1,3-benzodioxole-5-carbaldehyde). researchgate.net Electrophilic bromination of piperonal can yield 6-bromopiperonal (B143890) (6-bromo-1,3-benzodioxole-5-carbaldehyde), which can then be converted to the corresponding acetic acid derivative.

The Suzuki-Miyaura coupling reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). molbase.com The reaction requires a base, such as sodium carbonate, potassium carbonate, or potassium phosphate, to facilitate the transmetalation step. molbase.comarkat-usa.org The choice of solvent can influence the reaction efficiency, with common systems including mixtures of toluene, ethanol, and water, or aprotic polar solvents like dimethylformamide (DMF) or dioxane. nih.govclockss.org

Reactant 1Reactant 2Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (0.05-1)KOHWater1001>93 arkat-usa.org
4-Bromobenzoic acidPhenylboronic acidC60-TEGs/PdCl2 (0.05)K2CO3WaterRoom Temp4>90
Aryl BromidesArylboronic acidsPd(PPh3)4 (low mol%)Na2CO3AqueousReflux-Good wku.edu

The Heck reaction offers an alternative palladium-catalyzed method for C-C bond formation, involving the coupling of an aryl halide with an alkene. nih.govthieme-connect.de In the context of synthesizing the target molecule, a Heck reaction could potentially be employed to couple a 4-halo-1,3-benzodioxole derivative with a suitable acrylic acid ester, followed by reduction of the double bond. However, the Suzuki-Miyaura coupling is generally more direct for constructing the biphenyl moiety.

Electrophilic Substitution Strategies on Biphenyl and Dioxole Rings

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of both the biphenyl and dioxole ring systems. To construct the target molecule, regioselective bromination of a 1,3-benzodioxole precursor is a critical step. For instance, the bromination of (1,3-benzodioxol-5-yl)acetic acid or its ester at the 4-position would provide the key substrate for a subsequent Suzuki-Miyaura coupling. The use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst or in a polar solvent system can achieve this transformation. wku.edunsf.gov

Friedel-Crafts acylation is another important electrophilic substitution reaction that can be utilized. nih.govmdpi.com For example, acylation of a biphenyl precursor could be a step in building the acetic acid side chain, although a more common route involves the modification of a pre-existing functional group on the dioxole ring. The Friedel-Crafts reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), with an acyl chloride or anhydride. nih.gov

One-Pot Synthetic Procedures for Enhanced Efficiency and Reduced Waste

A potential one-pot synthesis for 4-biphenyl- wipo.intgoogle.comdioxol-5-yl-acetic acid could involve the in situ generation of the boronate ester of a 4-halo-(1,3-benzodioxol-5-yl)acetic acid derivative, followed by the addition of a second equivalent of an appropriate aryl halide and a palladium catalyst. Subsequent hydrolysis of the ester would yield the final product. Such a strategy would significantly streamline the synthesis and reduce the number of purification steps.

Microwave-Assisted and Solvent-Free Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times. mdpi.comdurham.ac.uk The Suzuki-Miyaura coupling is particularly amenable to microwave irradiation. mdpi.comnih.govresearchgate.net Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govdurham.ac.uk This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted Suzuki coupling reactions have been successfully performed in aqueous media, further enhancing the green credentials of the synthesis. nih.govresearchgate.net

The synthesis of 1,3-benzodioxole derivatives has also been shown to be accelerated by microwave irradiation. For example, the reaction of catechol with benzoic acid derivatives in the presence of polyphosphoric acid can be efficiently carried out under microwave conditions to yield 2-phenyl-substituted 1,3-benzodioxoles. youtube.com

Reaction TypeReactantsCatalyst/ConditionsMethodTimeYieldReference
Suzuki Coupling4'-Bromoacetophenone, Phenylboronic acidPd(II) complex 4 (0.1 mol%), KOHMicrowave (60W)2 minHigh nih.gov
Suzuki CouplingBromo-furocoumarin, Arylboronic acidsPd(PPh3)4 (10 mol%), Na2CO3MicrowaveShortHigh mdpi.com
Benzodioxole SynthesisCatechol, Benzoic acid derivativesPolyphosphoric acidMicrowave< 3 hGood-Excellent youtube.com

Solvent-free reaction conditions represent another green chemistry approach that can be applied to these syntheses. For instance, solventless microwave-assisted Suzuki reactions on solid supports like palladium-doped KF/Al₂O₃ have been reported to be highly efficient. mdpi.com

Purification and Isolation Techniques for Synthesized 4-Biphenyl-wipo.intgoogle.comdioxol-5-yl-acetic Acid Analogues

The purification of the final product and intermediates is crucial for obtaining high-purity compounds. Common techniques include crystallization, recrystallization, and column chromatography.

For carboxylic acid-containing compounds like the target molecule, purification can often be achieved by crystallization or recrystallization. wipo.intgoogle.com The crude product can be dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of crystals of the purified compound. A common solvent system for recrystallizing biphenyl carboxylic acids is a mixture of benzene (B151609) and petroleum ether or aqueous ethanol. reddit.com An acid-base extraction can also be employed, where the carboxylic acid is deprotonated with a base to form a water-soluble salt, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid.

Column chromatography is a versatile technique for purifying both intermediates and the final product. tudelft.nl For non-polar to moderately polar compounds, such as the ester intermediates, normal-phase silica (B1680970) gel chromatography with a solvent system like ethyl acetate/hexane is often effective. researchgate.net For more polar compounds or to separate compounds with similar polarities, reversed-phase chromatography may be necessary. The purification of boronic esters can be challenging due to their potential for decomposition on silica gel; however, using silica gel impregnated with boric acid can mitigate this issue. researchgate.net

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and various heterocyclic systems.

The carboxylic acid of 4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid can be readily converted into amides and esters through standard coupling reactions.

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). A more recent, efficient method utilizes oxalyl chloride with a catalytic amount of triphenylphosphine oxide (Ph₃PO) to generate a highly reactive phosphonium (B103445) salt intermediate, which rapidly reacts with amines, including sterically hindered ones. chemrxiv.org

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. nih.gov Alternatively, the acid can be converted to its acyl chloride, which then reacts with an alcohol to yield the corresponding ester. The triphenylphosphine oxide-catalyzed system mentioned for amidation is also effective for esterification, providing a rapid and high-yielding route to esters under mild conditions. chemrxiv.org

ReactionReagentsProductKey Features
Amidation 1. SOCl₂ or (COCl)₂2. R-NH₂4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetyl amideFormation of an intermediate acyl chloride.
Amidation R-NH₂, DCC/DIC4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetyl amideCarbodiimide-mediated coupling.
Esterification R-OH, H₂SO₄ (cat.)4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid esterFischer esterification; equilibrium-driven.
Esterification 1. SOCl₂2. R-OH4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid esterReaction via acyl chloride; generally high yield.

The carboxylic acid moiety can undergo reduction, while the stability of the aromatic system makes oxidation processes less common without disrupting the core structure.

Reduction: The carboxylic acid group of 4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid can be reduced to the corresponding primary alcohol, 2-(4-Biphenyl- researchgate.netnih.govdioxol-5-yl)-ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this reduction and offer greater selectivity in the presence of other reducible functional groups.

Oxidation: The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Oxidative degradation of the molecule would require harsh conditions that would likely cleave the aromatic rings.

A key transformation of the carboxylic acid group involves its conversion into various five-membered heterocyclic rings. This process typically begins with the synthesis of 4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid hydrazide, which is a crucial intermediate. The acid is first converted to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govresearchgate.net

1,3,4-Oxadiazoles: The acid hydrazide intermediate can be cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves reacting the hydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netnih.gov This reaction proceeds via the formation of an N,N'-diacylhydrazine intermediate which then undergoes cyclodehydration. nih.gov

1,3,4-Thiadiazoles: To synthesize 1,3,4-thiadiazole (B1197879) derivatives, the acid hydrazide is often reacted with carbon disulfide (CS₂) in a basic medium (e.g., KOH) to form an intermediate potassium dithiocarbazinate salt. Subsequent heating in the presence of a strong acid like concentrated H₂SO₄ promotes cyclization to yield a 5-substituted-1,3,4-thiadiazole-2-thiol. jchemrev.com Alternatively, direct reaction of the parent carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid catalyst can also yield aminothiadiazole derivatives. jocpr.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from the acid hydrazide intermediate can be achieved through several routes. One established method involves reacting the acid hydrazide with an isothiocyanate (R-NCS) to form an N-acylthiosemicarbazide derivative. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to afford a 3,4,5-trisubstituted-4H-1,2,4-triazole-3-thiol. raco.catmdpi.com

HeterocycleIntermediateKey ReagentsGeneral Mechanism
1,3,4-Oxadiazole (B1194373) Acid HydrazideR'-COOH, POCl₃Acylation followed by cyclodehydration. researchgate.netnih.gov
1,3,4-Thiadiazole Acid Hydrazide1. CS₂, KOH2. H₂SO₄Formation of dithiocarbazinate, then acid-catalyzed cyclization.
1,2,4-Triazole Acid Hydrazide1. R'-NCS2. NaOHFormation of acylthiosemicarbazide, then base-catalyzed cyclization. raco.cat

Transformations of the Biphenyl System

The biphenyl core of the molecule is susceptible to electrophilic attack and can be further functionalized through modern cross-coupling techniques.

The biphenyl system generally undergoes electrophilic aromatic substitution at the ortho and para positions of the unsubstituted ring, as these positions are activated by the adjacent phenyl group. youtube.com However, the substituents on the other ring—the electron-donating researchgate.netnih.govdioxol group and the weakly deactivating acetic acid side chain—also influence the regioselectivity.

Electrophilic attack is most likely to occur on the unsubstituted phenyl ring at the 4'-position (para) due to electronic activation and minimal steric hindrance. The 2'- (ortho) position is also activated but is more sterically hindered. Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst to introduce an acyl or alkyl group.

The reaction conditions must be carefully controlled to avoid side reactions or decomposition, particularly of the dioxol ring, which can be sensitive to strong acids.

Beyond classical electrophilic substitution, the biphenyl system can be selectively functionalized using modern synthetic methods. If a halogen is introduced onto one of the biphenyl rings (e.g., via electrophilic bromination to create a 4'-bromo derivative), this site becomes a handle for further modifications using transition-metal-catalyzed cross-coupling reactions. arabjchem.org

Suzuki Coupling: Reaction of the aryl halide derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups. researchgate.net

Stille Coupling: This involves the coupling of the aryl halide with an organostannane reagent, also catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with amines.

These methods provide a powerful strategy for the selective and controlled derivatization of the biphenyl core, enabling the synthesis of complex molecules that are not accessible through classical electrophilic substitution alone. arabjchem.orgresearchgate.net

Reactivity of the 1,3-Dioxol Ring System

The 1,3-dioxolane ring, a cyclic acetal (B89532), is a prominent functional group in the structure of 4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid. While often employed as a stable protecting group for 1,2-diols or carbonyl compounds, its reactivity is a subject of significant interest, particularly in the context of selective transformations. nih.govorganic-chemistry.org The electronic properties and strained five-membered ring structure govern its participation in a variety of chemical reactions.

Ring-Opening Reactions and Controlled Modifications

The 1,3-dioxolane ring is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. thieme-connect.de This susceptibility is the basis for its use as a protecting group, with deprotection typically achieved through acid-catalyzed hydrolysis to regenerate the parent diol and carbonyl compound. organic-chemistry.org However, beyond simple hydrolysis, the ring can undergo various controlled ring-opening reactions, yielding valuable synthetic intermediates.

The regioselective opening of the acetal ring can be achieved using a range of reagents, particularly Lewis acids and reducing agents. researchgate.net For instance, the reaction of 1,3-dioxolanes with organometallic reagents in the presence of a Lewis acid can lead to the formation of mono-protected diols. The choice of reagent and reaction conditions is crucial in dictating the outcome and regioselectivity of the cleavage. researchgate.net In some cases, the ring-opening polymerization of 1,3-dioxolane can be initiated by cationic species, leading to the formation of polydioxolane, a type of polyether. researchgate.net

Research into the ring-opening of related 1,3-dioxane (B1201747) systems has provided insights that are often applicable to dioxolanes. Reductive cleavage using reagents like diisobutylaluminium hydride (DIBALH) or lithium aluminium hydride-aluminium chloride (LiAlH₄-AlCl₃) can yield mono-protected ethers, with the regioselectivity depending on the substrate and the specific reagents employed. researchgate.net

Reagent/ConditionType of TransformationOutcomeCitation
H₃O⁺HydrolysisCleavage to diol and carbonyl organic-chemistry.org
Lewis Acids (e.g., TiCl₄, SnCl₄)Catalyzed CleavageFormation of intermediates for further reaction researchgate.net
DIBALH, LiAlH₄/AlCl₃Reductive Ring-OpeningFormation of mono-protected ethers researchgate.net
Cationic InitiatorsPolymerizationFormation of polydioxolane researchgate.net

This table provides an interactive summary of reagents used in 1,3-dioxolane ring modifications.

Influence of the Dioxole Moiety on Neighboring Group Reactivity

The dioxole moiety can exert a significant influence on the reactivity of adjacent functional groups through neighboring-group participation (NGP). nih.govresearchgate.net In reactions involving a developing positive charge (carbocation) on a carbon atom adjacent to the dioxole ring, the lone pair electrons on one of the oxygen atoms can participate in stabilizing this charge. This participation leads to the formation of a stabilized, cyclic intermediate known as a dioxolenium ion. acs.orgnih.govresearchgate.net

This anchimeric assistance can have several consequences:

Rate Enhancement : The participation of the neighboring group can accelerate the rate of reaction compared to a similar system without the participating group. researchgate.net

Stereochemical Control : The formation of the rigid, bicyclic dioxolenium ion intermediate often dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack typically occurs from the face opposite the participating group, leading to a high degree of stereoselectivity, often resulting in 1,2-trans products. nih.govacs.org

The effectiveness of this participation depends on the electronic properties of the substituents on the dioxole ring. Electron-donating groups enhance the ability of the oxygen atoms to participate, thereby stabilizing the dioxolenium ion intermediate. Conversely, electron-withdrawing groups diminish this participation, making the formation of the intermediate less favorable. nih.govresearchgate.net

Mechanistic Investigations of Novel Transformations

Understanding the reaction mechanisms involving derivatives of 4-Biphenyl- researchgate.netnih.govdioxol-5-yl-acetic acid is crucial for predicting reactivity and designing new synthetic pathways. Mechanistic studies often focus on the interplay between different electronic pathways and the characterization of transient intermediates that govern the course of the reaction.

Nuance of Nucleophilic and Electrophilic Pathways

Reactions involving the 1,3-dioxolane ring system inherently involve both nucleophilic and electrophilic species. masterorganicchemistry.com A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons. masterorganicchemistry.comyoutube.com

Electrophilic Activation : The reaction is typically initiated by an electrophile (e.g., a proton or a Lewis acid) that activates the acetal. One of the oxygen atoms of the dioxole ring acts as a Lewis base (nucleophile), coordinating to the electrophile. masterorganicchemistry.com This step makes the acetal carbon more electrophilic and susceptible to further reaction.

Nucleophilic Attack : The activated complex or a subsequent intermediate is then attacked by a nucleophile. libretexts.org In the context of neighboring-group participation, the intermediate is the electrophilic dioxolenium ion, which is then attacked by an external nucleophile to yield the final product. nih.govresearchgate.net

Role of Reaction Intermediates in Progression

The progression and outcome of reactions involving the dioxole moiety are heavily dependent on the nature of the reaction intermediates formed. Two key intermediates are often proposed: the cyclic dioxolenium ion and the open oxocarbenium ion . nih.govresearchgate.net

Dioxolenium Ion : As discussed, this intermediate results from neighboring-group participation. It is a relatively stable, cyclic species. Strong nucleophiles can directly attack this stabilized intermediate, leading to a stereospecific ring-opening substitution reaction and the formation of 1,2-trans products. nih.govresearchgate.net

Oxocarbenium Ion : If neighboring-group participation is weak or if the reaction conditions favor it, an open, planar oxocarbenium ion may be formed instead. acs.org This intermediate is generally more reactive and less sterically hindered than the dioxolenium ion. Weaker nucleophiles tend to react with the more reactive oxocarbenium ion, which can be attacked from either face, often leading to a mixture of stereoisomeric products. nih.gov

The competition between these two pathways is a critical factor determining the reaction's selectivity. The strength of the nucleophile plays a decisive role: strong nucleophiles favor reaction via the more stable dioxolenium ion, whereas weak nucleophiles react preferentially with the more electrophilic oxocarbenium ion. nih.govacs.org Furthermore, a less electron-donating neighboring group leads to a less stabilized, and therefore more reactive, dioxolenium ion, which can result in higher 1,2-trans selectivity. acs.org

Nucleophile StrengthFavored IntermediateTypical Product OutcomeCitation
StrongDioxolenium IonHigh 1,2-trans selectivity nih.gov
WeakOxocarbenium IonMixture of stereoisomers nih.govacs.org

This interactive table illustrates the relationship between nucleophile strength and the resulting reaction pathway and stereoselectivity.

Computational and Theoretical Investigations of 4 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

For instance, a DFT study on a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, utilized the B3LYP functional with a 6–311+G(d,p) basis set to achieve excellent correlation between calculated and experimental X-ray diffraction data. nih.gov A similar approach for 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid would likely yield a detailed and accurate prediction of its molecular structure. These optimized geometries are the foundation for predicting various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the experimental characterization of the compound.

Table 1: Predicted Structural Parameters for 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic Acid from DFT Calculations (Illustrative)

Parameter Predicted Value
C-C bond length (Biphenyl link) 1.49 Å
C-O bond length (Dioxol ring) 1.37 Å
O-C-O bond angle (Dioxol ring) 105°
Dihedral angle (between phenyl rings) ~45°
C-C bond length (Acetic acid side chain) 1.51 Å
C=O bond length (Carboxyl group) 1.21 Å

Note: These are illustrative values based on typical DFT results for similar organic molecules.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov For 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid, the HOMO is expected to be localized primarily on the electron-rich dioxol and biphenyl (B1667301) ring systems, while the LUMO would likely be distributed over the biphenyl and carboxylic acid moieties. From these orbital energies, several reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior.

Table 2: Calculated Electronic Properties and Reactivity Indices (Illustrative)

Property Definition Predicted Value
HOMO Energy Highest Occupied Molecular Orbital -6.1 eV
LUMO Energy Lowest Unoccupied Molecular Orbital -1.7 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.4 eV
Ionization Potential (I) -EHOMO 6.1 eV
Electron Affinity (A) -ELUMO 1.7 eV
Electronegativity (χ) (I + A) / 2 3.9 eV
Chemical Hardness (η) (I - A) / 2 2.2 eV
Chemical Softness (S) 1 / (2η) 0.227 eV-1

Note: These values are illustrative, based on calculations for structurally similar compounds like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

For 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and the dioxol ring, highlighting these as primary sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), marking it as a hydrogen bond donor site. The biphenyl rings would likely show regions of intermediate potential, with the π-electron clouds being potential sites for π-π stacking interactions.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, conformational analysis and molecular dynamics (MD) simulations explore its flexibility and behavior over time.

Rotational isomerism is a key feature of 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid, primarily due to the single bond connecting the two phenyl rings. Biphenyl itself is not planar, adopting a twisted conformation with a dihedral angle of approximately 45° to minimize steric repulsion between the ortho-hydrogens. libretexts.org The presence of substituents, as in the title compound, can influence the energy barrier to rotation around this bond. If the barrier is high enough, stable rotational isomers, known as atropisomers, can be isolated. libretexts.org Computational studies can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers and the energy barriers separating them.

Tautomerism, the migration of a proton, is less common for the carboxylic acid group under standard conditions but could be computationally investigated. The primary tautomeric forms would involve the keto-enol equilibrium of the carboxyl group, although the keto form is overwhelmingly more stable.

Molecular Dynamics (MD) simulations offer a dynamic view of molecular motion by solving Newton's equations of motion for the atoms over time. An MD simulation of 4-Biphenyl- researchgate.netic.ac.ukdioxol-5-yl-acetic acid, often performed in a simulated solvent environment, would reveal the flexibility of its various parts. researchgate.netasianpubs.org

Key dynamic features would include:

Biphenyl Twisting: The simulation would show the fluctuation of the dihedral angle between the two phenyl rings around its equilibrium value.

By analyzing the trajectory from an MD simulation, researchers can understand the conformational landscape of the molecule, identify persistent intramolecular hydrogen bonds, and study how its shape adapts in response to its environment. Such simulations are invaluable for predicting how the molecule might interact with biological targets. researchgate.netasianpubs.org

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling and docking studies are powerful computational tools used to predict the conformation and interaction of a ligand within the binding site of a biological target. For derivatives of biphenyl acetic acid, these studies have been instrumental in understanding their mechanism of action, particularly as anti-inflammatory agents.

For biphenyl acetic acid derivatives, a primary biological target of interest is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is a key player in inflammation and pain pathways. Docking studies on analogues of 4-Biphenyl- researchgate.netwalshmedicalmedia.comdioxol-5-yl-acetic acid have revealed critical interactions within the COX-2 active site.

The docking analysis for a series of 4′,5-di-substituted 3-biphenyl acetic acid derivatives has shown that beyond hydrogen bonding, other interactions such as π-π and CH-π interactions play a significant role in the binding of these molecules within the active site of the COX-2 protein (PDB ID: 1CX2). researchgate.net The carboxylic acid moiety of these compounds typically forms hydrogen bonds with key amino acid residues in the active site, such as arginine and tyrosine. The biphenyl core and the dioxol ring of 4-Biphenyl- researchgate.netwalshmedicalmedia.comdioxol-5-yl-acetic acid would be expected to engage in hydrophobic and π-π stacking interactions with the non-polar residues lining the active site.

Molecular dynamics (MD) simulations performed on the most effectively bound molecules have further corroborated the binding modes obtained from docking studies, indicating the stability of the ligand-protein complex over time. researchgate.net The most stable conformation of the molecule identified through MD simulations often aligns well with the conformation predicted by docking. researchgate.net

Table 1: Predicted Interactions of Biphenyl Acetic Acid Derivatives with COX-2 Active Site

Interaction TypeInteracting Ligand MoietyPotential Interacting Residues in COX-2
Hydrogen BondingCarboxylic AcidArginine, Tyrosine
π-π StackingBiphenyl RingsPhenylalanine, Tryptophan, Tyrosine
HydrophobicBiphenyl Core, Dioxol RingLeucine, Valine, Isoleucine
CH-πMethyl groups (on derivatives)Aromatic residues

This table is a representation of potential interactions based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. For biphenyl derivatives, both 2D and 3D-QSAR studies have been successfully applied to predict their analgesic and anti-inflammatory activities. walshmedicalmedia.commedcraveonline.com

In a study on biphenyl carboxamide analogues, a statistically significant 2D-QSAR model was developed using multiple linear regression analysis. The model, which incorporated topological descriptors, demonstrated a good correlation between the structural features and the observed analgesic activity, with a squared correlation coefficient (R²) of 0.800 for the training set. medcraveonline.com Such models are valuable for predicting the activity of new, unsynthesized compounds.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric, electrostatic, and hydrophobic requirements for optimal activity. For a set of 4′,5-di-substituted 3-biphenyl acetic acid derivatives, CoMSIA analysis indicated the importance of the hydrophobic field for their anti-inflammatory activity. researchgate.net These findings suggest that for 4-Biphenyl- researchgate.netwalshmedicalmedia.comdioxol-5-yl-acetic acid, modifications to the biphenyl and dioxol rings that enhance hydrophobicity could lead to improved biological activity.

Table 2: Statistical Parameters of a Representative 2D-QSAR Model for Biphenyl Carboxamide Analogues

Statistical ParameterValue
R² (Squared Correlation Coefficient)0.800
Predicted R²0.7217
Number of Compounds in Training Set20
Number of Compounds in Test Set5

Data from a study on biphenyl carboxamide analogues with analgesic activity. medcraveonline.com

Both ligand-based and structure-based design principles are employed in the development of novel biphenyl derivatives.

Ligand-based design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are active against the target. Pharmacophore modeling, a key ligand-based technique, identifies the essential structural features (pharmacophore) required for biological activity. For non-steroidal anti-inflammatory drugs, a common pharmacophore includes an acidic center and two aromatic rings, a pattern that is present in 4-Biphenyl- researchgate.netwalshmedicalmedia.comdioxol-5-yl-acetic acid. medcraveonline.com

Structure-based design , on the other hand, is applicable when the 3D structure of the target protein is available, as is the case for COX-2. This approach involves designing ligands that can fit geometrically and energetically into the active site of the target. Docking studies, as described earlier, are a cornerstone of structure-based design. The insights gained from the binding mode of known inhibitors can guide the design of new derivatives with improved affinity and selectivity. For instance, understanding the specific hydrophobic pockets and hydrogen bond donors/acceptors in the COX-2 active site allows for the rational design of substituents on the biphenyl and dioxol rings of 4-Biphenyl- researchgate.netwalshmedicalmedia.comdioxol-5-yl-acetic acid to optimize these interactions. researchgate.net

Applications of 4 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid Derivatives As Chemical Intermediates and Scaffolds

Precursors in the Synthesis of Complex Organic Molecules

Derivatives of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid serve as fundamental building blocks in the construction of intricate molecular architectures, including polycyclic and fused ring systems, as well as chiral derivatives with significant applications in asymmetric synthesis.

Building Blocks for Polycyclic and Fused Ring Systems

Substituted biphenyls are frequently employed as suitable synthetic intermediates for the creation of heteroaromatic and polycyclic aromatic compounds. arabjchem.org The core biphenyl (B1667301) structure of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid provides a robust foundation for the elaboration of more complex ring systems. The presence of the carboxylic acid and the dioxolane ring offers multiple points for chemical modification, enabling the construction of fused heterocyclic systems. For instance, the carboxylic acid group can be readily converted into various functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions to form new rings.

Synthesis of Chiral Derivatives

Axially chiral biphenyls are a critical class of ligands and catalysts in asymmetric synthesis. researchgate.net The development of new and adjustable axially chiral biphenyl ligands is crucial for the efficiency of asymmetric catalytic reactions. researchgate.net The core structure of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid can be modified to introduce axial chirality. By introducing bulky substituents at the ortho positions of the biphenyl linkage, rotation around the central carbon-carbon bond can be restricted, leading to the formation of stable atropisomers. These chiral biphenyl derivatives can then be employed as ligands in a variety of metal-catalyzed asymmetric transformations, such as asymmetric additions of diethylzinc (B1219324) or alkynes to aldehydes. researchgate.net

Role in Medicinal Chemistry Intermediates

The structural features of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid derivatives make them valuable intermediates in the synthesis of a diverse range of therapeutic agents.

Intermediate in the Synthesis of Angiotensin Receptor Blockers (ARBs) and Related Analogs featuring Biphenyl-Tetrazole or similar structures

The biphenyl-tetrazole moiety is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans". researchgate.netderpharmachemica.comisaacpub.orgresearchgate.net These drugs, including Losartan, Valsartan, and Candesartan, are crucial in the treatment of hypertension and related cardiovascular diseases. isaacpub.orgresearchgate.net The tetrazole group acts as a bioisostere for the carboxylic acid group, offering improved metabolic stability. derpharmachemica.comisaacpub.org Derivatives of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid can serve as precursors to the biphenyl-tetrazole scaffold. The synthesis often involves the conversion of a nitrile group on the biphenyl ring to a tetrazole ring. isaacpub.orgresearchgate.net

Table 1: Examples of Angiotensin Receptor Blockers (ARBs) Featuring a Biphenyl-Tetrazole Moiety

Drug Name Key Structural Features
Losartan The first non-peptide AT1 receptor antagonist. derpharmachemica.com
Valsartan A widely used ARB for hypertension and heart failure. isaacpub.org
Candesartan Used for the treatment of hypertension and heart disease. isaacpub.org
Irbesartan An ARB with a long duration of action. nih.gov
Olmesartan A potent and selective AT1 receptor antagonist. nih.gov
Telmisartan An ARB with a high affinity for the AT1 receptor. nih.gov

Precursor for Diverse Heterocyclic Drugs (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The carboxylic acid functionality of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid is a versatile handle for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from biphenyl-4-carboxylic acid hydrazide. scholarsresearchlibrary.comnih.gov The synthesis typically involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govjchemrev.com These compounds are known to exhibit a range of pharmacological activities. scholarsresearchlibrary.comresearchgate.net

Thiadiazoles: Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from biphenyl-4-yloxy acetic acid. nih.gov A common synthetic route involves the reaction of acid hydrazides with carbon disulfide. researchgate.net Thiadiazoles are recognized for their diverse biological properties. nih.govjocpr.com

Triazoles: 1,2,4-Triazole derivatives are another important class of heterocyclic compounds that can be synthesized from biphenyl precursors. nih.govresearchgate.net The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of thiosemicarbazide (B42300) intermediates. raco.cat These compounds have a broad spectrum of therapeutic applications. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from Biphenyl Acetic Acid Derivatives

Heterocycle Starting Material Key Reagents/Conditions
1,3,4-Oxadiazole Biphenyl-4-carboxylic acid hydrazide Aromatic carboxylic acids, POCl₃ researchgate.net
1,3,4-Thiadiazole Biphenyl-4-yloxy acetic acid Thiosemicarbazide, dehydrating agents nih.gov

Functionalization Strategies for Developing Drug Discovery Leads

The biphenyl scaffold of 4-Biphenyl- researchgate.netscholarsresearchlibrary.comdioxol-5-yl-acetic acid provides a platform for further chemical modifications to generate libraries of compounds for drug discovery screening. The reactivity of the biphenyl rings allows for electrophilic substitution reactions, enabling the introduction of a variety of functional groups. ajgreenchem.com The carboxylic acid and the dioxolane ring offer additional sites for derivatization. These functionalization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities, which is a critical step in the development of new drug candidates. nih.gov

Mechanistic Biological Activity Studies of 4 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid Derivatives in in Vitro Systems

Investigations of Cytotoxic and Antiproliferative Mechanisms

Derivatives of biphenyl (B1667301) acetic acid have been the subject of extensive research to elucidate their potential as cytotoxic and antiproliferative agents. These investigations focus on their impact on fundamental cellular processes that govern cell growth, division, and programmed death.

The anticancer potential of biphenyl derivatives is often linked to their ability to interfere with the cell cycle and induce apoptosis, a form of programmed cell death crucial for eliminating damaged or cancerous cells. mdpi.com

Studies on various cancer cell lines have demonstrated that certain biphenyl compounds can cause cell cycle arrest at specific phases. For instance, treatment of pancreatic and prostate cancer cells with pyrazolo[4,3-e]tetrazolo researchgate.netchemicalbook.comnih.govtriazine sulfonamides, a class of biphenyl-related heterocyclic compounds, resulted in cell cycle arrest in the G0/G1 phase. mdpi.com In contrast, the same compounds caused an accumulation of cells in the S phase in HCT 116 colon cancer cells. mdpi.com Another compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), was found to induce cell cycle arrest in the G2/M phase in human non-small cell lung cancer A549 cells. nih.gov Similarly, a 2-(thiophen-2-yl)acetic acid derivative demonstrated the ability to arrest the cell cycle in the G0/G1 phase after 24 hours of exposure, followed by an increase in the subG0/G1 fraction at later time points, suggesting an induction of apoptosis or necrosis. nih.gov

The induction of apoptosis is a key mechanism for these compounds. Apoptosis is characterized by morphological changes such as the externalization of phosphatidylserine (B164497) on the cell membrane, a decrease in mitochondrial transmembrane potential, and chromatin condensation. mdpi.com Studies using flow cytometry and fluorescent staining have confirmed that biphenyl derivatives can trigger these apoptotic events. For example, treatment of MCF-7 breast cancer cells with a specific benzo[b]thiophene derivative led to a significant 26.86% reduction in cell viability through apoptosis. nih.gov Similarly, triazole-estradiol analogs induced dose-dependent apoptosis in MDA-MB-231 triple-negative breast cancer cells. mdpi.com This was accompanied by an increase in the expression of pro-apoptotic proteins like cytochrome C and apoptotic protease activating factor 1 (APAF1), and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

Table 1: Effects of Biphenyl Derivatives on Cell Cycle and Apoptosis

Compound/Derivative Class Cell Line Effect Reference
Pyrazolo[4,3-e]tetrazolo researchgate.netchemicalbook.comnih.govtriazine sulfonamides BxPC-3, PC-3 (Pancreatic, Prostate) G0/G1 phase arrest mdpi.com
Pyrazolo[4,3-e]tetrazolo researchgate.netchemicalbook.comnih.govtriazine sulfonamides HCT 116 (Colon) S phase accumulation mdpi.com
3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) A549 (Lung) G2/M phase arrest nih.gov
2-(thiophen-2-yl)acetic acid derivative A549 (Lung) G0/G1 phase arrest nih.gov
Benzo[b]thiophene derivative MCF-7 (Breast) Apoptosis induction nih.gov
Triazole-estradiol analogs MDA-MB-231 (Breast) Apoptosis induction mdpi.com

The biological activities of 4-Biphenyl- researchgate.netresearchgate.netdioxol-5-yl-acetic acid derivatives often stem from their direct interactions with essential cellular macromolecules like DNA and enzymes.

Certain biphenyl derivatives have been investigated as topoisomerase inhibitors. Topoisomerases are critical enzymes that manage the topology of DNA during replication and transcription. A series of pyrazoline derivatives demonstrated significant inhibitory activity against both topoisomerase I and topoisomerase IIα, with some compounds showing stronger inhibition than the standard drugs camptothecin (B557342) and etoposide (B1684455) at the same concentration. researchgate.net

Enzyme inhibition is another key mechanism. Biphenyl-based compounds have been identified as effective inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. researchgate.net Computational molecular docking studies suggest that these compounds bind to the active-site entrance of the enzyme. researchgate.net Other research has focused on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in cancer and inflammation therapy. Through virtual screening and synthesis, 2-(thiophen-2-yl)acetic acid derivatives were identified as selective mPGES-1 inhibitors with activity in the low micromolar range. nih.gov

Beyond direct macromolecule interaction, biphenyl derivatives can modulate complex cellular signaling pathways that regulate cell proliferation and survival. Research has shown that these compounds can target key nodes in oncogenic pathways.

For instance, pyrazolyl s-triazine derivatives have been synthesized for the targeted therapy of triple-negative breast cancer cells by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade. nih.gov This pathway is frequently overexpressed in this type of cancer and plays a central role in cell growth and survival. mdpi.com Studies on triazole-estradiol derivatives in EGFR-dependent breast cancer models confirmed that these compounds could inhibit EGFR and its downstream signaling pathways, including extracellular receptor kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR), in a dose-dependent manner. mdpi.com Furthermore, some benzo[b]thiophene derivatives have been evaluated as potential inhibitors of JAK2, another key protein in cell signaling. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

In addition to their anticancer properties, derivatives of biphenyl structures are recognized for their broad-spectrum antimicrobial and antifungal activities.

A significant body of research has demonstrated the efficacy of biphenyl derivatives against a range of pathogenic microbes. Various synthesized series of compounds, including biphenyl tetrazoles, thiazolidinones, and oxadiazoles, have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. researchgate.netresearchgate.netresearchgate.net

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. Studies have reported MIC values for various derivatives, with some showing potency comparable to standard antibiotics like Gentamycin. researchgate.netmdpi.comnih.gov For example, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed a potent MIC value as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Certain biphenyl-4-carboxylic acid esters, such as ethyl 4-biphenyl carboxylate and decanoyl 4-biphenyl carboxylate, have demonstrated good to moderate activity against Candida albicans and Candida tropicalis, with MICs ranging from 512 to 1024 μg/mL. jocpr.com

The proposed mechanism for some derivatives involves the disruption of microbial cell membrane integrity. Studies on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety showed that an active compound broke the surface of Gibberella saubinetii hyphae. mdpi.com This damage leads to the leakage of cytoplasmic contents, such as nucleic acids and proteins, thereby inhibiting fungal growth. mdpi.com Similarly, membrane-active ocotillol-type derivatives have been shown to damage the integrity of bacterial cell membranes, which can facilitate the binding of the agent to DNA and lead to cell death. scielo.br

Table 2: Antimicrobial Activity of Selected Biphenyl Derivatives

Compound/Derivative Class Target Microbe Activity (MIC) Reference
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol MRSA 3.13 μg/mL mdpi.comnih.gov
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol Multidrug-resistant Enterococcus faecalis 6.25 μg/mL mdpi.comnih.gov
Decanoyl 4-biphenyl carboxylate Candida spp. 512 μg/mL jocpr.com
Ethyl 4-biphenyl carboxylate Candida spp. 512-1024 μg/mL jocpr.com
2-{4-[(4-Chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Gram-positive bacteria Active nih.gov
1,3-Oxazole derivative C. albicans Active nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of biphenyl derivatives. These studies analyze how modifications to the chemical structure affect biological activity, guiding the design of more effective agents.

Research has shown that the presence and nature of substituent groups on the biphenyl rings are critical. For instance, a study on biphenyl and dibenzofuran (B1670420) derivatives indicated that a strong electron-withdrawing group (like trifluoromethyl) on one aromatic ring and hydroxyl groups on the other were beneficial for their antibacterial activities. nih.gov

The length and composition of ester alkyl chains also influence activity. In a series of biphenyl-4-carboxylic acid esters, the methyl ester was inactive, while the ethyl ester showed moderate to good antifungal activity, suggesting that increasing the carbon chain length can confer bioactivity. jocpr.com However, the relationship is not always linear, as other structural features, such as the presence of heteroatoms or bulky groups near the ester function, also play a significant role. jocpr.com

In the context of oxazolidinone antibiotics like linezolid, SAR studies have highlighted the importance of the C5-acylaminomethyl moiety. Modifications at this position with various aromatic, heteroaromatic, and aliphatic substitutions have been explored to understand their impact on antibacterial potency. kcl.ac.uk Such studies help in refining the molecular structure to enhance interaction with the microbial target, thereby improving efficacy. kcl.ac.uk

Enzyme Inhibition Studies

Aldose reductase (ALR2, E.C. 1.1.1.21) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. mdpi.com Under hyperglycemic conditions, the overactivation of this pathway is implicated in the pathogenesis of diabetic complications. mdpi.comfrontiersin.org Consequently, aldose reductase inhibitors (ARIs) are a key area of therapeutic research. frontiersin.org ARIs are typically categorized into groups such as carboxylic acid derivatives, cyclic imides, and polyphenolic compounds. mdpi.com The general structure of 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid places it within the class of carboxylic acid derivatives. researchgate.net

However, a detailed review of the scientific literature did not yield specific studies evaluating 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid or its direct derivatives for their inhibitory activity or mechanism of action against aldose reductase. While numerous acetic acid derivatives have been investigated as potent ARIs, data for this specific compound is not available in the reviewed sources. researchgate.netscispace.comresearchgate.net

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The biphenyl scaffold, a core component of the title compound, has been explored for its potential as a backbone for AChE inhibitors. nih.gov

A study on a series of symmetrical molecules with biphenyl and bibenzyl scaffolds revealed their potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, certain biphenyl derivatives demonstrated potent AChE inhibitory activity, with IC50 values in the micromolar to sub-micromolar range. nih.gov The inhibitory potency was found to be sensitive to the length of the linker between moieties and the presence of specific functional groups. nih.gov

Despite the investigation of the broader biphenyl class of molecules, specific mechanistic studies or inhibitory activity data for 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid against acetylcholinesterase or other neurological targets were not found in the reviewed literature.

Table 1: In Vitro AChE and BuChE Inhibitory Activities of Representative Biphenyl Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 15 1.180.74
Compound 19 0.0961.25
Compound 24 0.82>10
Donepezil (Ref.) --
iso-OMPA (Ref.) --

This table presents data for structurally related biphenyl compounds to illustrate the potential of the scaffold, as specific data for 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid was not available. Data sourced from nih.gov.

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating the metabolism of bile acids, lipids, and carbohydrates. nih.gov As a ligand-inducible transcription factor, FXR's ligand binding domain (LBD) functions as a molecular switch. nih.gov The binding of an agonist to the LBD, which is predominantly hydrophobic, induces conformational changes that lead to the recruitment of coactivator proteins and subsequent transcription of target genes. nih.govnih.gov

The development of synthetic FXR ligands, both agonists and antagonists, is an active area of research for treating metabolic and liver diseases. nih.govmdpi.com However, the current scientific literature lacks specific studies on the interaction between 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid and the Farnesoid X Receptor. There is no available data to characterize its potential as an FXR ligand, its binding affinity, or its mechanism of activation or inhibition.

Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. mdpi.com Compounds containing the 1,3-benzodioxole (B145889) moiety have demonstrated notable antioxidant and radical scavenging properties in such assays. chemicalbook.commdpi.comnajah.edu

While direct DPPH or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay data for 4-Biphenyl- nih.govchemicalbook.comdioxol-5-yl-acetic acid is not available, studies on structurally related benzodioxole derivatives provide insight into the potential activity of this chemical class. For example, Hypecoumic acid, a 1,3-benzodioxole derivative, exhibited moderate antioxidant activity. chemicalbook.commdpi.com Other research on synthetic benzodioxole compounds containing a benzodiazepine (B76468) structure also reported moderate antioxidant effects. najah.edu

Table 2: DPPH Radical Scavenging Activity of Structurally Related Benzodioxole Derivatives

CompoundChemical NameDPPH IC50 (µM)
Hypecoumic acid (1) 4-(butoxycarbonyl)benzo[d] nih.govchemicalbook.comdioxole-5-carboxylic acid86.3
Compound 7a Benzodiazepine-benzodioxole derivative39.85
Compound 7b Benzodiazepine-benzodioxole derivative79.95
Trolox (Reference) 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid7.72

This table presents data for structurally related benzodioxole compounds to illustrate the antioxidant potential of the core moiety. Data sourced from mdpi.comnajah.edu.

The 1,3-benzodioxole (or methylenedioxyphenyl) group is a key structural feature of the title compound and is understood to be mechanistically involved in its redox activities. wikipedia.orgnih.gov This moiety can participate in redox processes through electron donation. Research into the reactivity of 1,3-benzodioxoles has shown that they can undergo direct single-electron oxidation. rsc.org

This capacity for single-electron transfer is fundamental to the mechanism of radical scavenging. The dioxole ring can donate an electron to stabilize a free radical, thereby interrupting oxidative chain reactions. This process transforms the parent molecule into a radical cation, which can then undergo further reactions. The photocatalytic C-H gem-difunctionalization of 1,3-benzodioxoles, for instance, proceeds via a redox-neutral radical-polar crossover manifold initiated by this single-electron oxidation, highlighting the moiety's ability to engage in radical processes. rsc.org This inherent electronic property of the dioxole ring system is the primary contributor to the antioxidant and radical scavenging mechanisms observed in molecules that contain this functional group.

Future Research Directions and Translational Perspectives for 4 Biphenyl 1 2 Dioxol 5 Yl Acetic Acid Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry provides a continuous impetus for the development of more efficient and environmentally benign methods for the preparation of complex molecules. Future research in the synthesis of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid should prioritize the development of novel and sustainable routes that improve upon existing methodologies. A promising area of exploration is the application of modern cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction could be optimized for the synthesis of this compound, potentially utilizing more environmentally friendly solvents and catalyst systems. ajgreenchem.com

Furthermore, the exploration of one-pot synthesis strategies could significantly enhance the efficiency of the synthetic process by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. Research into flow chemistry techniques could also offer a scalable and sustainable approach to the synthesis of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid and its derivatives, allowing for precise control over reaction parameters and improved safety profiles.

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity Profiles

To unlock the full therapeutic potential of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid, a systematic exploration of its derivatization is essential. The introduction of various functional groups at different positions on the biphenyl (B1667301) and dioxol rings could significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the synthesis of amide and ester derivatives of the carboxylic acid moiety could lead to prodrugs with improved oral bioavailability and metabolic stability. nih.gov

Moreover, the introduction of substituents on the biphenyl ring system could influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on a library of such derivatives would be instrumental in identifying key structural features responsible for desired biological activities. The synthesis of oxadiazole and other heterocyclic derivatives has been shown to yield compounds with a wide range of pharmacological activities, including antimicrobial and antioxidant effects, suggesting a fruitful avenue for the derivatization of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid. researchgate.net

Advanced Computational Approaches for Rational Design and Mechanism Prediction

The integration of computational chemistry into the drug discovery process has revolutionized the way new therapeutic agents are designed and optimized. For 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid, advanced computational approaches can provide valuable insights into its potential mechanisms of action and guide the rational design of more potent and selective derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity. researchgate.net These models can then be used to design new compounds with enhanced potency. Molecular docking simulations can be utilized to predict the binding mode of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid and its derivatives to specific biological targets, helping to elucidate their mechanism of action at a molecular level. researchgate.netnih.gov Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-receptor complex, offering insights into the stability of the interaction. researchgate.net

Identification of Novel Biological Targets and Potential Therapeutic Applications

While the biological activities of some biphenyl acetic acid derivatives are known, the specific biological targets of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid remain to be fully elucidated. Future research should focus on identifying and validating novel biological targets for this compound. High-throughput screening (HTS) of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid against a diverse panel of biological targets, such as enzymes and receptors, could reveal unexpected therapeutic opportunities.

Based on the known activities of related compounds, potential therapeutic applications for 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid and its derivatives could include anti-inflammatory, analgesic, and anticancer activities. researchgate.netajgreenchem.com For instance, some biphenyl acetic acid derivatives have shown potent anti-inflammatory effects, suggesting that 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid could be investigated as a potential treatment for inflammatory conditions. arabjchem.org The exploration of its potential as an antimicrobial or antioxidant agent, based on findings with other biphenyl derivatives, is also a worthy pursuit. researchgate.net

Integration with Chemoinformatics and High-Throughput Screening for Drug Lead Optimization

The vast amount of data generated from synthetic efforts, biological screening, and computational studies necessitates the use of chemoinformatics tools for efficient data management and analysis. The integration of chemoinformatics with high-throughput screening (HTS) can significantly accelerate the drug lead optimization process for 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid.

Virtual screening of large compound libraries, guided by the structural features of 4-Biphenyl- researchgate.netarabjchem.orgdioxol-5-yl-acetic acid, can identify additional hit compounds with similar or improved activity profiles. The development of robust in vitro and in vivo assays for HTS will be crucial for rapidly evaluating the biological activity of a large number of derivatives. rjpbr.comrjpbr.com The data obtained from these screens can then be used to refine the SAR and guide the next round of synthesis and optimization, creating an iterative cycle of design, synthesis, and testing that can lead to the identification of a clinical candidate.

Q & A

Basic Research Question

  • Methodology :
    • NMR Spectroscopy : Focus on aromatic protons (δ 6.5–8.0 ppm for biphenyl) and the dioxolane ring (δ 5.0–5.5 ppm for methylenedioxy protons). The carboxylic acid proton (δ ~12 ppm) may appear broad due to exchange .
    • IR Spectroscopy : Confirm the presence of the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C stretch ~1250 cm⁻¹) .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak at m/z 256.25 (C₁₅H₁₂O₄) and fragmentation patterns indicative of biphenyl cleavage .
  • Data Interpretation : Cross-reference with PubChem-derived structural data (InChIKey: OEYCTWRGFOPQOG-UHFFFAOYSA-N) to validate assignments .

How can researchers resolve discrepancies in solubility data reported for this compound?

Advanced Research Question

  • Experimental Design :
    • Solvent Screening : Test polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) under controlled temperatures (20–50°C).
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility .
    • pH-Dependent Solubility : Investigate ionization of the carboxylic acid group (pKa ~4.5) in buffered aqueous solutions .
  • Contradiction Analysis : Compare results with supplier-provided solubility profiles (e.g., Shanghai PI Chemicals Ltd.) and computational predictions (LogP ~2.8) .

What synthetic routes are feasible for lab-scale preparation of this compound?

Basic Research Question

  • Methodology :
    • Suzuki-Miyaura Coupling : React 4-bromophenylacetic acid with [1,3]dioxol-5-ylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/water .
    • Ester Hydrolysis : Synthesize the methyl ester intermediate (e.g., via Fischer esterification) followed by alkaline hydrolysis to yield the carboxylic acid .
  • Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question

  • Methodology :
    • DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites on the carboxylic acid group .
    • Molecular Dynamics : Simulate reaction pathways with amine nucleophiles (e.g., benzylamine) to predict activation energies and regioselectivity .
  • Validation : Cross-check predicted reactivity with experimental results (e.g., coupling yields with amines under EDC/NHS conditions) .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Precautions :
    • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2 irritation) .
    • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
    • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed services .

How can researchers address conflicting NMR data for the dioxolane moiety in structural studies?

Advanced Research Question

  • Contradiction Analysis :
    • Variable Temperature NMR : Assess ring flexibility by acquiring spectra at 25°C and −20°C to observe splitting/coalescence of methylenedioxy protons .
    • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., as done for 2-(4-hydroxyphenyl)acetic acid–4,4'-bipyridine systems) .
  • Collaborative Validation : Compare data with open-access crystallographic databases (e.g., CCDC) .

What in vitro assays are suitable for evaluating the compound’s biological activity?

Advanced Research Question

  • Methodology :
    • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to arylacetic acid derivatives .
    • Cytotoxicity Screening : Use MTT assay on human cell lines (e.g., HEK293) with IC₅₀ determination (dose range: 1–100 µM) .
    • Molecular Docking : Perform AutoDock simulations to predict binding affinity for COX-2 (PDB ID: 5KIR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.